N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide
Description
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Properties
IUPAC Name |
N-[4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-5-6-20(26)23-15-7-10-17(11-8-15)31(28,29)24-16-9-12-18-19(13-16)30-14-22(2,3)21(27)25(18)4/h7-13,24H,5-6,14H2,1-4H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFCNFNOKTVMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide is a complex organic compound with potential biological activities. This article aims to explore its biological properties based on available research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[b][1,4]oxazepine ring system and a sulfamoyl group. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies are necessary to elucidate the exact molecular targets involved.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit several biological activities:
- Antimicrobial Activity : Compounds with sulfamoyl groups have been studied for their antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some derivatives show potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.
- Anticancer Properties : Similar structures have demonstrated cytotoxic effects against cancer cell lines, indicating potential for therapeutic applications in oncology.
Study 1: Antimicrobial Activity
A study evaluating the antimicrobial activity of sulfamoyl-containing compounds found that several derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that related compounds could inhibit COX-2 and lipoxygenase pathways. For instance, a derivative showed an IC50 value of 10 μM against COX-2, suggesting strong anti-inflammatory potential.
Study 3: Cytotoxicity Against Cancer Cells
Research involving various cancer cell lines revealed that certain derivatives of the benzo[b][1,4]oxazepine scaffold displayed cytotoxic effects. For example, one compound showed an IC50 value of 15 μM against MCF-7 breast cancer cells.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, starting with the formation of the tetrahydrobenzo[b][1,4]oxazepin core, followed by sulfamoylation and butyramide coupling. Critical steps include:
- Cyclization of precursors under controlled pH and temperature to form the oxazepine ring .
- Sulfamoylation using sulfonyl chlorides, optimized at 0–5°C to minimize side reactions .
- Amide bond formation via carbodiimide-mediated coupling, requiring anhydrous conditions . Yield and purity depend on solvent choice (e.g., DMF for solubility) and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- NMR spectroscopy (¹H/¹³C): Confirms regioselectivity of sulfamoyl and butyramide groups .
- HPLC : Monitors reaction progress and assesses purity (>95% typical for pharmacological studies) .
- Mass spectrometry (MS) : Validates molecular weight and detects trace impurities .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What are the solubility profiles of this compound, and how do they impact experimental design?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For in vitro assays:
- Stock solutions are prepared in DMSO (<1% final concentration to avoid cytotoxicity) .
- Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (e.g., sodium salts of sulfamoyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across in vitro studies?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and ATP-based viability assays .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
- Target validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl ester) to the butyramide moiety .
- Nanoparticle encapsulation : Use lipid-based carriers to enhance absorption and reduce hepatic first-pass metabolism .
- Structural analogs : Replace the sulfamoyl group with sulfonamide derivatives to improve logP values .
Q. How does the sulfamoyl group influence interactions with biological targets, and what SAR studies support this?
The sulfamoyl group enhances hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrase IX). SAR studies reveal:
- Electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring increase target affinity by 3–5 fold .
- Steric hindrance from 3,3,5-trimethyl groups on the oxazepine core reduces off-target binding .
- Removal of the sulfamoyl group abolishes >90% of inhibitory activity in kinase assays .
Methodological Considerations
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., sulfamoylation) .
- Quality-by-design (QbD) : Use design of experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst loading .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
Q. How are computational methods used to predict pharmacokinetic properties?
- Molecular docking (AutoDock/Vina) : Predicts binding modes with targets like HDACs or proteases .
- ADMET prediction (SwissADME) : Estimates logP, CYP450 interactions, and blood-brain barrier permeability .
- MD simulations (GROMACS) : Evaluates stability of ligand-target complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
